Hyperxanthone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

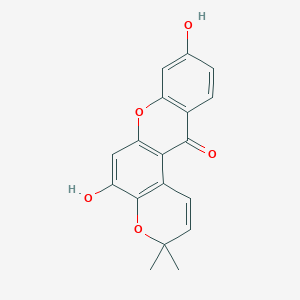

La hiperxantona es un compuesto natural que pertenece a la familia de las xantonas. Las xantonas son una clase de compuestos heterocíclicos oxigenados conocidos por sus diversas actividades biológicas. La hiperxantona se caracteriza por su estructura molecular única, que incluye un andamiaje de dibenzo-γ-pirona. Este compuesto se encuentra en varias especies vegetales, particularmente en el género Hypericum, y ha ganado una atención significativa debido a sus posibles propiedades terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de hiperxantona se puede lograr mediante varios métodos. Un enfoque común implica el uso de la reacción clásica de Grover, Shah y Shah, que emplea polifenoles y ácidos salicílicos calentados con anhídrido acético como agente deshidratante . Otro método implica el uso de cloruro de zinc y cloruro de fosforilo para producir xantonas con mayor rendimiento y tiempos de reacción más cortos . Además, se ha empleado el calentamiento por microondas para mejorar la eficiencia de estas reacciones .

Métodos de producción industrial: La producción industrial de hiperxantona generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se ha explorado el uso de catalizadores como iterbio, paladio, rutenio y cobre para mejorar la eficiencia de la síntesis . Estos métodos están diseñados para ser escalables y rentables, lo que los hace adecuados para la producción comercial.

Análisis De Reacciones Químicas

Tipos de reacciones: La hiperxantona sufre varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades específicas.

Reactivos y condiciones comunes:

Oxidación: La hiperxantona se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución a menudo involucran el uso de halógenos o agentes alquilantes en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de hiperxantona con grupos funcionales alterados, que pueden exhibir diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

Química: La hiperxantona y sus derivados se utilizan como bloques de construcción en la síntesis orgánica, lo que permite la creación de moléculas complejas con posibles aplicaciones farmacéuticas .

Biología: En la investigación biológica, la hiperxantona se investiga por sus propiedades antioxidantes, antiinflamatorias y antimicrobianas. Ha mostrado promesa en la inhibición del crecimiento de ciertas bacterias y hongos .

Medicina: La hiperxantona se está explorando por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antidiabéticas y neuroprotectoras. Su capacidad para modular varias vías biológicas la convierte en un candidato para el desarrollo de fármacos .

Industria: En el sector industrial, la hiperxantona se utiliza en el desarrollo de productos naturales y cosméticos debido a sus propiedades antioxidantes .

Mecanismo De Acción

El mecanismo de acción de la hiperxantona implica su interacción con varios objetivos y vías moleculares. Ejerce sus efectos modulando la actividad de enzimas, receptores y moléculas de señalización. Por ejemplo, se ha demostrado que la hiperxantona inhibe la actividad de la xantina oxidasa, una enzima involucrada en la producción de especies reactivas de oxígeno . Esta inhibición reduce el estrés oxidativo y la inflamación, contribuyendo a sus efectos terapéuticos.

Comparación Con Compuestos Similares

La hiperxantona es única entre las xantonas debido a su estructura molecular específica y sus actividades biológicas. Los compuestos similares incluyen:

Noratiriol: Conocido por sus propiedades antiinflamatorias y anticancerígenas.

Mangiferina: Exhibe actividades antioxidantes y antidiabéticas.

Xantonas de Garcinia: Encontradas en las especies de Garcinia, estos compuestos han mostrado potencial en el tratamiento de diversas enfermedades.

En comparación con estos compuestos, la hiperxantona destaca por su amplio espectro de actividades biológicas y su potencial para aplicaciones terapéuticas.

Actividad Biológica

Hyperxanthone, a member of the xanthone family, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally characterized as a tricyclic compound that exhibits a variety of biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. Its unique structure allows it to interact with multiple biological pathways, making it a candidate for further research in medicinal chemistry.

Antioxidant Activity

This compound has been shown to exhibit significant antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's mechanism involves the modulation of enzymes such as xanthine oxidase, which plays a role in producing reactive oxygen species (ROS) .

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory pathways, particularly through the suppression of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that this compound reduces the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators in vitro .

Antimicrobial Effects

This compound has shown promise in combating bacterial and fungal infections. It has been tested against various strains of bacteria and fungi, demonstrating its potential as an antimicrobial agent. The compound disrupts microbial cell membranes and inhibits growth by interfering with cellular processes .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Enzymatic Inhibition : this compound inhibits xanthine oxidase, reducing ROS production.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines.

- Membrane Disruption : The compound alters the integrity of microbial membranes, leading to cell death.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties, it is beneficial to compare it with other xanthones:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Inhibits xanthine oxidase |

| Norathyriol | Anti-inflammatory, anti-cancer | Modulates inflammatory pathways |

| Mangiferin | Antioxidant, anti-diabetic | Scavenges free radicals |

| Garcinia xanthones | Antimicrobial | Disrupts microbial membranes |

Case Studies

- Antioxidant Efficacy : A study evaluated this compound's ability to reduce oxidative stress markers in cellular models exposed to oxidative agents. Results indicated a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activity .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound led to reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : Clinical trials have assessed this compound's effectiveness against resistant bacterial strains. The results showed that it inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option .

Propiedades

Fórmula molecular |

C18H14O5 |

|---|---|

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C18H14O5/c1-18(2)6-5-11-15-14(8-12(20)17(11)23-18)22-13-7-9(19)3-4-10(13)16(15)21/h3-8,19-20H,1-2H3 |

Clave InChI |

GQAYMLKLFVVQQH-UHFFFAOYSA-N |

SMILES canónico |

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C=C(C=C4)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.